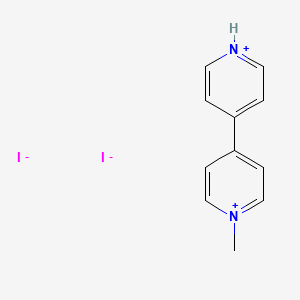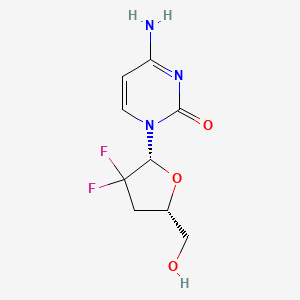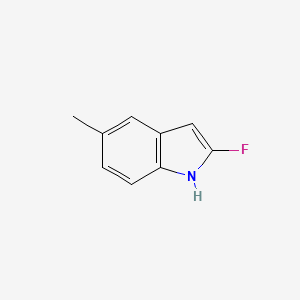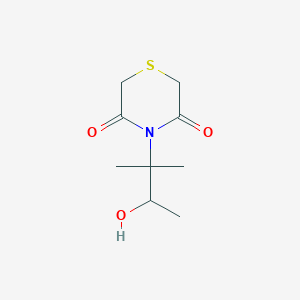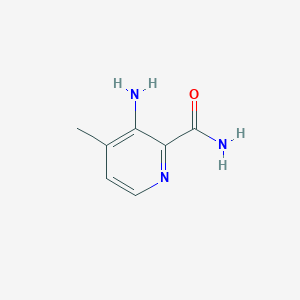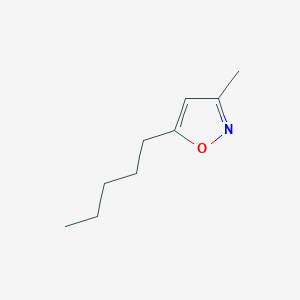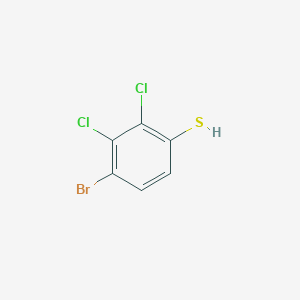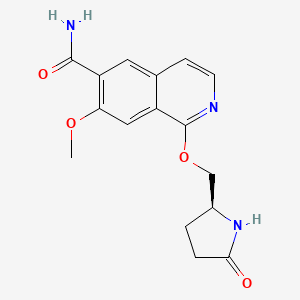![molecular formula C18H16ClNO3 B12859623 5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid: is an organic compound that features a biphenyl core substituted with a chloro group, a pyrrolidine-3-carbonyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Pyrrolidine-3-carbonyl Group: This step involves the acylation of the biphenyl core with a pyrrolidine-3-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine:
Drug Development: The compound is a potential lead compound for the development of new pharmaceuticals, particularly for anti-inflammatory and anticancer drugs.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved may include metabolic pathways or signaling pathways, depending on the specific biological context.
相似化合物的比较
- 5-Chloro-2-methoxy-3-(pyrrolidine-1-carbonyl)phenylboronic acid
- 5-Chloro-2-fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Comparison:
- Structural Differences: The presence of different substituents such as methoxy or fluoro groups can significantly alter the compound’s reactivity and biological activity.
- Reactivity: The chloro group in 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid makes it more reactive towards nucleophilic substitution compared to its methoxy or fluoro analogs.
- Biological Activity: The unique combination of substituents in 5-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid may result in distinct biological activities, making it a valuable compound for specific applications.
属性
分子式 |
C18H16ClNO3 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
4-chloro-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16ClNO3/c19-12-5-6-15(18(22)23)16(9-12)13-3-1-2-4-14(13)17(21)11-7-8-20-10-11/h1-6,9,11,20H,7-8,10H2,(H,22,23) |
InChI 键 |
GGYOMFRVOHXVQA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
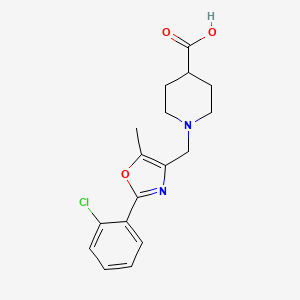
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)
